
3-Tolylboronic acid
Overview
Description
3-Tolylboronic acid (CAS: 17933-03-8), also known as 3-methylphenylboronic acid, is a boronic acid derivative with the molecular formula C₇H₉BO₂ and a molecular weight of 135.96 g/mol . It features a methyl group at the meta position of the benzene ring, which influences its electronic and steric properties. Key physical properties include a density of 1.1 g/cm³, a melting point of 160–162 °C, and a boiling point of 275.2 °C at 760 mmHg .
This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals and materials science . For example, it has been employed in the synthesis of benzothiadiazole-based small molecules (NK1, NK2, NK3) for light-emitting applications and thieno[3,2-d]pyrimidine derivatives with antiplasmodial activity . Its reactivity is enhanced under basic conditions, as demonstrated in mechanochemical gold-catalyzed reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Tolylboronic acid can be synthesized through several methods. One common approach involves the borylation of aryl halides using diboron reagents in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields high purity products. Another method includes the direct borylation of aromatic compounds using boron tribromide and subsequent hydrolysis.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes to ensure high efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions allows for the large-scale synthesis of this compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Tolylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert it into the corresponding boronic esters.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts, such as palladium acetate, are essential for Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products:
Oxidation: Phenols
Reduction: Boronic esters
Substitution: Biaryl compounds
Scientific Research Applications
Medicinal Chemistry
3-Tolylboronic acid has been explored for its potential therapeutic applications, particularly in the field of cancer treatment. Boronic acids, including this compound, can interact with biological molecules, modifying their activity and selectivity. This property is particularly useful in the design of proteasome inhibitors, which are important in treating multiple myeloma and other cancers.
Case Study: Proteasome Inhibition
- Drug Development : Compounds like bortezomib (a boronic acid derivative) have demonstrated efficacy in treating multiple myeloma by inhibiting the proteasome pathway. This compound can serve as a structural scaffold for developing new proteasome inhibitors with improved pharmacological profiles .
Organic Synthesis
The Suzuki-Miyaura cross-coupling reaction is one of the most significant applications of this compound in organic synthesis. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, enabling the synthesis of complex organic molecules.
Table 1: Summary of Suzuki-Miyaura Reactions Involving this compound
Reaction Type | Conditions | Yield (%) | References |
---|---|---|---|
Aryl-Aryl Coupling | Pd catalyst, base (K2CO3) | >80 | |
Vinyl-Aryl Coupling | Pd catalyst, base (NaOH) | >75 | |
Aryl-Alkene Coupling | Pd catalyst, microwave irradiation | >70 |
Sensor Development
This compound's ability to form reversible complexes with diols makes it suitable for developing sensors for carbohydrates and other biomolecules. The interaction between boronic acids and sugars can be exploited for selective detection and quantification.
Case Study: Glucose Sensors
- Mechanism : The binding of glucose to this compound alters its fluorescence properties, allowing for sensitive detection of glucose levels in biological samples. This application is particularly relevant in diabetes management and research .
Material Science
In material science, this compound is used to create functionalized polymers and materials with tailored properties. Its ability to undergo self-assembly and cross-linking reactions makes it a valuable component in the development of smart materials.
Applications in Smart Materials
Mechanism of Action
The mechanism of action of 3-tolylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process results in the formation of a new carbon-carbon bond, producing biaryl compounds. The molecular targets and pathways involved in this reaction are crucial for the efficient synthesis of complex organic molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
A comparison of 3-tolylboronic acid with structurally related boronic acids is summarized in Table 1 .
Reactivity and Steric Effects
- Positional Isomers (2-, 3-, 4-Tolylboronic Acids): In Suzuki-Miyaura reactions using palladium nanoparticles (PdNP@GNF), this compound and 4-tolylboronic acid showed comparable reactivity (>90% conversion), while 2-tolylboronic acid exhibited reduced selectivity (70–80%) due to steric hindrance from the ortho-methyl group . The meta-methyl group in this compound balances electronic donation (via inductive effects) and steric accessibility, making it versatile in cross-couplings with sterically hindered aryl iodides .
Heteroaromatic Analogues (3-Thienylboronic Acid):
- The thiophene ring in 3-thienylboronic acid introduces π-conjugation and sulfur-mediated electronic effects , enabling applications in chemosensitive polymers . However, its smaller size (C₄H₅BO₂S vs. C₇H₉BO₂) may limit compatibility in reactions requiring aromatic stacking.
Biological Activity
3-Tolylboronic acid is a member of the boronic acid family, known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound has garnered attention due to its biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound, with the chemical formula C7H9B(OH)2, features a boron atom bonded to a phenyl group and a hydroxyl group. The presence of the boron atom allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study evaluated the compound's efficacy against various bacterial strains, particularly focusing on its ability to inhibit β-lactamases (BLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.
- Inhibition Profiles : In vitro studies demonstrated that this compound showed potent inhibition against serine β-lactamases such as AmpC. The compound exhibited an IC50 value of approximately 0.16 µM against this enzyme, indicating strong inhibitory potential compared to other tested compounds .
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | AmpC | 0.16 |
Compound A | KPC-2 | 5-10 |
Compound B | CTX-M-15 | 2-8 |
2. Anticancer Activity
The anticancer properties of boronic acids have gained interest, especially after the approval of bortezomib for multiple myeloma treatment. Studies have suggested that boronic acids can induce apoptosis in cancer cells through proteasome inhibition.
- Mechanism of Action : The mechanism involves the reversible binding of boronic acids to the active site of proteasomes, disrupting protein degradation pathways crucial for cancer cell survival .
3. Enzyme Inhibition
Boronic acids are recognized for their role as enzyme inhibitors due to their ability to form covalent bonds with serine residues in active sites.
- Research Findings : A computational study indicated that this compound acts as a transition-state analogue inhibitor for various serine β-lactamases. The compound's structural features allow it to interact effectively with the enzyme's active site, enhancing its inhibitory activity .
Case Study 1: Synergistic Effects with Antibiotics
A study published in Nature explored the synergistic effects of combining this compound with traditional antibiotics against resistant bacterial strains. The combination therapy resulted in a reduction of the minimum inhibitory concentration (MIC) values by up to 128-fold for certain strains .
Case Study 2: Application in Drug Development
In drug development contexts, researchers have utilized this compound as a scaffold for synthesizing more complex medicinal compounds. Its ability to participate in cross-coupling reactions makes it an ideal candidate for creating diverse libraries of bioactive molecules .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-Tolylboronic acid, and how do reaction conditions influence purity and yield?
- This compound is commonly synthesized via Suzuki-Miyaura coupling precursors or direct boronation of toluene derivatives. A critical step involves refluxing 3-methylphenylmagnesium bromide with trimethyl borate in anhydrous tetrahydrofuran (THF), followed by acidic workup to isolate the boronic acid . Purity is highly dependent on reaction time, temperature, and the use of stabilizing agents like ethane-1,2-diol to minimize anhydride formation . Post-synthesis purification via column chromatography (SiO₂, CH₂Cl₂ eluent) is recommended to achieve >97% purity .
Q. How does the presence of anhydride impurities affect the reactivity of this compound in cross-coupling reactions?
- Anhydride impurities (e.g., boroxines) form due to dehydration and can reduce effective boronic acid concentration. Studies recommend using liquid-assisted grinding (LAG) with water and base additives (e.g., KOH or CsF) to regenerate active boronic acid species during mechanochemical reactions . Quantitative analysis via ³¹P NMR spectroscopy confirms this regeneration, improving yields in Au(I)-catalyzed reactions by >80% .
Q. What are the optimal storage conditions to ensure long-term stability of this compound?
- Storage under inert gas (argon or nitrogen) at 2–8°C in airtight containers prevents oxidation and moisture absorption. Thermal stability data indicate decomposition above 275°C, with a flashpoint of 120–135°C, necessitating avoidance of high-temperature environments .
Advanced Research Questions
Q. How do computational methods like DFT/B3LYP aid in predicting the electronic and vibrational properties of this compound?
- Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide accurate predictions of molecular geometry, frontier orbitals (HOMO-LUMO gaps), and vibrational modes (e.g., B-O stretching at 1,335 cm⁻¹ and C-B bending at 1,206 cm⁻¹) . These simulations align with experimental FT-IR and Raman spectra, enabling rational design of derivatives for targeted applications (e.g., sensors or catalysts) .
Q. What mechanistic insights explain the divergent reactivity of this compound in palladium-catalyzed C–C bond formation under oxidative vs. reductive conditions?
- Under oxidative conditions (e.g., with Pd(OAc)₂), this compound undergoes transmetalation via a Pd(II) intermediate, favoring aryl-aryl coupling with electron-rich partners (yields >90%). In contrast, reductive conditions (e.g., Pd/C with H₂) promote selective alkylation via radical intermediates, though steric hindrance from the 3-methyl group reduces yields for bulky substrates (e.g., 3-cyclopentylcyclohexenone yields <5%) . Substituent electronic effects (e.g., electron-withdrawing groups) further modulate reaction pathways .
Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from its cyclic esters or anhydride derivatives?
- ¹¹B NMR is critical: Free boronic acid exhibits a peak at δ ~30 ppm, while cyclic esters (e.g., 1,3,2-dioxaborolanes) resonate at δ ~18 ppm due to reduced boron electronegativity . Mass spectrometry (ESI+) of the dioxaborolane derivative ([M+H]⁺ = 163.1 m/z) confirms esterification, with IR bands at 1,335 cm⁻¹ (B-O) providing additional validation .
Q. What role does the 3-methyl substituent play in modulating the binding affinity of this compound to diol-containing biomolecules?
- The methyl group enhances hydrophobic interactions in aqueous media, improving binding to vicinal diols (e.g., saccharides) via reversible boronate ester formation. Competitive assays with alizarin red S show a 40% increase in binding constant (Kₐ) compared to unsubstituted phenylboronic acid, attributed to steric and electronic effects .
Q. Data Contradictions and Resolution Strategies
Q. Discrepancies in reported melting points (160–162°C vs. 158–160°C): How can researchers validate purity and measurement accuracy?
- Variations arise from anhydride content or solvent traces. Differential Scanning Calorimetry (DSC) under nitrogen (heating rate 10°C/min) provides precise melting profiles. Cross-referencing with elemental analysis (C: 66.7%; H: 6.8%) ensures sample integrity .
Q. Why do some studies report high yields (>90%) in Suzuki-Miyaura couplings with this compound, while others observe <50%?
- Key factors include:
- Base choice : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents (DMF > THF) due to improved solubility.
- Oxygen sensitivity : Degassed solvents and inert atmospheres prevent boronic acid oxidation .
Q. Methodological Recommendations
Q. How to optimize reaction scalability for this compound derivatives without compromising selectivity?
- Use flow chemistry with immobilized Pd catalysts to enhance mass transfer and reduce side reactions. For example, continuous-flow systems achieve 85% yield in arylations vs. 72% in batch reactors .
Properties
IUPAC Name |
(3-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQCPCFFYBKRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370054 | |
Record name | 3-Tolylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17933-03-8 | |
Record name | 3-Methylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17933-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Tolylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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